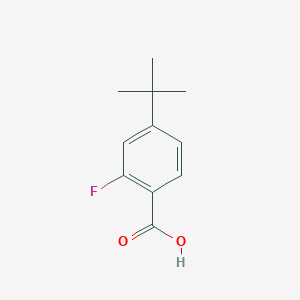

4-(Tert-butyl)-2-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLNBDINYJXPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of 4 Tert Butyl 2 Fluorobenzoic Acid and Its Precursors/derivatives

Established Synthetic Pathways to 4-(Tert-butyl)-2-fluorobenzoic Acid

The traditional synthesis of this compound often relies on the careful manipulation of functional groups on a pre-existing fluorinated aromatic ring. These methods are characterized by their step-wise approach to building the target molecule.

Functionalization of Fluorinated Aromatic Precursors

One common strategy begins with a fluorinated aromatic compound that already possesses some of the required structural features. For instance, starting from a molecule like 1-bromo-4-(tert-butyl)-2-fluorobenzene, a Grignard reaction can be employed. The bromine atom is converted to a Grignard reagent by treatment with magnesium metal, which is then carboxylated using solid carbon dioxide (dry ice) to introduce the carboxylic acid group at the 1-position. Subsequent acidic workup yields the desired this compound.

Another approach involves the oxidation of a precursor containing an alkyl group at the 1-position. For example, if 1-(tert-butyl)-2-fluoro-4-methylbenzene were available, the methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. However, the tert-butyl group's sensitivity to harsh oxidative conditions can be a limiting factor in this approach.

Carboxylation Reactions on Fluorinated Aromatics with Tert-butyl Substituents

A more direct and widely utilized method is the carboxylation of a fluorinated aromatic compound that already bears the tert-butyl substituent. This is typically achieved through a directed ortho-metalation (DoM) reaction. The starting material for this pathway is 1-(tert-butyl)-3-fluorobenzene. The fluorine atom, being an ortho-directing group for metalation, guides the deprotonation of the adjacent carbon atom (C2) by a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate is then quenched with carbon dioxide to afford this compound. The regioselectivity of this reaction is generally high due to the strong directing effect of the fluorine atom. uwindsor.ca

| Starting Material | Reagents | Key Intermediate | Product |

| 1-bromo-4-(tert-butyl)-2-fluorobenzene | 1. Mg, THF; 2. CO2; 3. H3O+ | 4-(tert-butyl)-2-fluorophenylmagnesium bromide | This compound |

| 1-(tert-butyl)-3-fluorobenzene | 1. n-BuLi, TMEDA, THF; 2. CO2; 3. H3O+ | 2-lithio-1-(tert-butyl)-3-fluorobenzene | This compound |

Multi-step Convergent and Divergent Synthesis Strategies

Multi-step syntheses offer flexibility in accessing this compound and its derivatives. A convergent approach might involve the synthesis of two key fragments that are later joined. For example, a tert-butylated aromatic ring could be coupled with a fragment containing the fluoro and carboxylic acid functionalities, or their precursors.

A divergent strategy, on the other hand, would start from a common intermediate that can be elaborated into a variety of final products, including the target molecule. For instance, starting from 2-fluorobenzoic acid, one could envision a Friedel-Crafts tert-butylation reaction. However, controlling the regioselectivity to favor the desired 4-tert-butyl isomer over other possible isomers can be challenging due to the directing effects of both the fluorine and the carboxylic acid groups.

Novel and Optimized Synthetic Routes for Enhanced Yield and Selectivity

Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the preparation of substituted aromatic compounds. These novel routes often offer advantages in terms of yield, regioselectivity, and milder reaction conditions.

Regioselective Ortho-Lithiation Approaches

As mentioned earlier, directed ortho-lithiation is a powerful tool for the synthesis of this compound. uwindsor.ca The fluorine atom in 1-(tert-butyl)-3-fluorobenzene is a potent directing group for metalation, ensuring that the lithiation occurs specifically at the C2 position. The choice of the organolithium base and reaction conditions can be optimized to maximize the yield and minimize side reactions. For instance, using a bulky base like lithium diisopropylamide (LDA) can sometimes offer different selectivity compared to alkyllithiums. The temperature of the reaction is also a critical parameter, with lower temperatures (-78 °C) generally favoring the kinetic product and minimizing decomposition of the aryllithium intermediate.

| Base | Solvent | Temperature (°C) | Electrophile |

| n-Butyllithium | THF/Hexane | -78 | CO2 |

| sec-Butyllithium | THF/TMEDA | -78 | CO2 |

| Lithium diisopropylamide (LDA) | THF | -78 | CO2 |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluoro-Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. In the context of synthesizing this compound, a hypothetical SNAr approach is less straightforward. One could imagine a scenario where a precursor with a good leaving group at the 4-position (para to the fluorine) and an electron-withdrawing group (like a nitro group) is reacted with a tert-butyl nucleophile. However, the fluorine atom itself is not a particularly good leaving group in SNAr reactions unless the ring is highly activated. Therefore, this strategy is generally less favored for the direct introduction of a tert-butyl group in this specific substitution pattern.

Metal-Catalyzed Coupling Reactions in the Synthesis of Substituted Benzoic Acids

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of substituted aromatic compounds, including derivatives of benzoic acid. While specific examples detailing the synthesis of this compound via these methods are not extensively documented in publicly available literature, general principles of well-established coupling reactions can be applied to devise plausible synthetic routes.

Plausible Synthetic Routes:

One potential strategy involves a Suzuki-Miyaura coupling reaction. This could entail the coupling of a boronic acid or ester derivative of either the tert-butyl group or the fluorobenzoic acid moiety with a suitable coupling partner. For instance, 4-bromo-2-fluorobenzoic acid could be coupled with a tert-butylboronic acid derivative in the presence of a palladium catalyst and a base. The tert-butyl group could also be introduced via a Friedel-Crafts type reaction on a fluorobenzoic acid precursor, although this might lead to isomeric mixtures.

Another viable approach is the Negishi coupling , which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. A tert-butylzinc reagent could be coupled with a suitable 2-fluoro-4-halobenzoic acid derivative.

The following table outlines potential metal-catalyzed cross-coupling reactions applicable to the synthesis of precursors to this compound.

| Coupling Reaction | Catalyst | Reactant 1 | Reactant 2 | Potential Product (Precursor) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | 4-Bromo-2-fluorotoluene | tert-Butylboronic acid | 4-tert-Butyl-2-fluorotoluene |

| Negishi | NiCl₂(dppe), Pd(PPh₃)₄ | 4-Iodo-2-fluorotoluene | tert-Butylzinc chloride | 4-tert-Butyl-2-fluorotoluene |

| Kumada | NiCl₂(dppp) | 1-Bromo-4-(tert-butyl)benzene | 2-Fluorophenylmagnesium bromide | 4-tert-Butyl-2'-fluorobiphenyl |

| Stille | Pd(PPh₃)₄ | 4-Bromo-2-fluorobenzoate | (tert-Butyl)tributylstannane | tert-Butyl 4-(tert-butyl)-2-fluorobenzoate |

This table presents hypothetical reaction schemes based on established metal-catalyzed coupling reactions.

The subsequent conversion of the precursor, such as 4-tert-butyl-2-fluorotoluene, to the final carboxylic acid would typically involve an oxidation reaction.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of traditional organic chemistry. This approach is particularly advantageous for the synthesis of complex molecules like fluorinated benzoic acids, offering high stereoselectivity and regioselectivity. acs.org

While a specific chemoenzymatic route for this compound has not been detailed, general strategies for fluorinated aromatic compounds can be considered. One such approach could involve the enzymatic resolution of a racemic mixture of a precursor, or the use of enzymes for selective transformations on the aromatic ring or the side chain.

For instance, a lipase (B570770) could be used for the enantioselective hydrolysis of a racemic ester precursor of this compound, yielding one enantiomer of the acid and the unreacted ester of the other enantiomer. Another possibility involves the use of dioxygenase enzymes to introduce hydroxyl groups onto a fluorinated aromatic precursor, which can then be further functionalized chemically.

Recent advancements have demonstrated the use of chemoenzymatic cascades for the synthesis of chiral fluorinated amino acids from simple aldehydes, highlighting the potential of these methods for producing complex fluorinated molecules. acs.org The modification of polyketides with fluorine through chemoenzymatic approaches also showcases the power of combining chemical and biological catalysis. nih.gov

The development of a specific chemoenzymatic synthesis for this compound would likely involve screening various enzymes for their activity and selectivity towards suitable precursors.

Protection and Deprotection Strategies of Carboxylic Acid and Other Functional Groups in this compound Synthesis

In multi-step syntheses, the protection of reactive functional groups is often necessary to prevent unwanted side reactions. tcichemicals.com For the synthesis of this compound, the carboxylic acid group is a primary candidate for protection, especially if harsh reagents are used in other steps.

Protection of the Carboxylic Acid Group:

The carboxylic acid can be converted into an ester, which is generally less reactive. The choice of the ester protecting group depends on the stability required and the conditions for its removal.

| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |

| Methyl Ester | Methanol (B129727), Acid catalyst | Saponification (e.g., NaOH, H₂O) | Stable to mild acid and base |

| Ethyl Ester | Ethanol, Acid catalyst | Saponification (e.g., NaOH, H₂O) | Stable to mild acid and base |

| tert-Butyl Ester | Isobutylene (B52900), Acid catalyst | Acidolysis (e.g., TFA, HCl) | Stable to base, nucleophiles |

| Benzyl Ester | Benzyl alcohol, DCC | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| Silyl Ester | Silyl halide (e.g., TMSCl) | Hydrolysis, Fluoride ions (e.g., TBAF) | Labile, sensitive to acid and base |

This table summarizes common protecting groups for carboxylic acids and their respective protection and deprotection methods. tcichemicals.comtcichemicals.com

The tert-butyl ester is a particularly useful protecting group as it can be cleaved under acidic conditions, which might be compatible with other functional groups present in the molecule. chemimpex.comnih.gov For instance, tert-butyl 4-bromo-2-fluorobenzoate is a commercially available precursor that could be used in cross-coupling reactions. sigmaaldrich.com

Protection of Other Functional Groups:

If the synthesis involves precursors with other reactive functional groups, such as hydroxyl or amino groups, these would also require protection. The choice of protecting groups for these functionalities would need to be orthogonal to the protection of the carboxylic acid, meaning they can be removed under different conditions without affecting the carboxyl protecting group. sigmaaldrich.com

Scalability and Industrial Relevance of Synthetic Protocols for this compound Derivatives

The scalability of a synthetic route is a critical factor for its industrial application. A scalable process should be cost-effective, safe, and environmentally friendly, and provide the desired product in high yield and purity on a large scale.

While specific industrial-scale synthesis protocols for this compound are not publicly disclosed, general principles for scaling up chemical processes can be applied. A scalable synthesis of a related compound, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, has been developed, demonstrating that multi-gram scale synthesis of tert-butyl containing compounds is achievable. researchgate.netnih.gov This synthesis was optimized from inexpensive and commercially available starting materials.

For the industrial production of this compound, a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, would be advantageous over a linear synthesis. The use of robust and well-understood reactions, such as certain metal-catalyzed couplings or oxidation reactions, would also be preferred.

The catalytic oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid is an example of an industrially relevant process. researchgate.net A similar approach, starting from 4-tert-butyl-2-fluorotoluene, could potentially be developed for the large-scale production of the target compound.

Furthermore, process optimization, including reaction conditions, catalyst loading, and purification methods, would be crucial for developing a commercially viable synthesis. The use of flow chemistry could also offer advantages in terms of safety, efficiency, and scalability.

Reactivity and Reaction Mechanisms Involving 4 Tert Butyl 2 Fluorobenzoic Acid

Carboxylic Acid Group Transformations

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of esters, amides, and other derivatives. However, the proximity of the tert-butyl and fluoro substituents introduces significant steric and electronic considerations.

Esterification of carboxylic acids is a fundamental acid-catalyzed equilibrium reaction. ijstr.org For 4-(tert-butyl)-2-fluorobenzoic acid, the rate of esterification is influenced by both steric and electronic factors. The ortho-fluoro group is electron-withdrawing, which can increase the electrophilicity of the carboxyl carbon, but it also contributes some steric hindrance. The adjacent tert-butyl group, however, presents a significant steric impediment, slowing the approach of the alcohol nucleophile to the carboxyl group.

Table 1: Factors Influencing Esterification of this compound

| Factor | Effect on Esterification Rate | Rationale |

| Ortho-Fluoro Group | Slight Rate Decrease (Steric) / Slight Rate Increase (Electronic) | The small size of fluorine has a minimal steric effect, but its electron-withdrawing nature can activate the carboxyl carbon. |

| Ortho-tert-Butyl Group | Significant Rate Decrease | The bulky tert-butyl group sterically hinders the nucleophilic attack of the alcohol on the carboxyl carbon. |

| Catalyst | Rate Increase | Acid catalysts (e.g., H₂SO₄, solid acid catalysts) protonate the carbonyl oxygen, increasing the electrophilicity of the carboxyl carbon. ijstr.org |

| Temperature | Rate Increase | Increasing the temperature provides the necessary activation energy to overcome steric hindrance and drives the equilibrium towards the products. researchgate.net |

Amide bond formation from this compound requires activation of the carboxylic acid, as direct reaction with an amine is generally too slow. researchgate.net This is especially true given the steric hindrance around the carboxyl group. The standard method involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an active ester, using a coupling reagent. researchgate.netthieme-connect.de

In peptide synthesis, where mild conditions are crucial to prevent racemization, a variety of coupling reagents are employed. thieme-connect.desigmaaldrich.com These reagents react with the carboxylic acid to form a highly reactive species that is readily attacked by the amine nucleophile. nih.gov For a sterically hindered acid like this compound, more powerful coupling reagents are often necessary. sigmaaldrich.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. peptide.com

Aminium/Uronium Salts: Reagents such as HBTU, HATU, and HCTU are highly efficient and lead to rapid coupling. sigmaaldrich.compeptide.comp3bio.com HATU, which forms a highly reactive OAt ester, is particularly effective for difficult couplings involving sterically hindered amino acids or carboxylic acids. sigmaaldrich.comnih.gov

Phosphonium Salts: Reagents like PyBOP and PyAOP generate OBt or OAt active esters, respectively. sigmaaldrich.comp3bio.com They are known for giving clean reactions. sigmaaldrich.com

The general mechanism involves the formation of an activated ester (e.g., an OBt, OAt, or Oxyma ester), which is then subjected to nucleophilic acyl substitution by the amine. sigmaaldrich.com

Table 2: Selected Peptide Coupling Reagents for Amidation

| Reagent | Full Name | Activating Group | Key Characteristics |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Benzotriazole (OBt) | Popular, efficient, and fast-reacting. peptide.comp3bio.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 7-Aza-benzotriazole (OAt) | More reactive than HBTU with less epimerization; ideal for hindered couplings. sigmaaldrich.compeptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Benzotriazole (OBt) | Phosphonium-based reagent, known for clean reactions. sigmaaldrich.comp3bio.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | OxymaPure | Oxyma-based reagent developed as a safer and highly effective alternative to benzotriazole-based reagents. nih.gov |

Decarboxylation of aromatic carboxylic acids is typically difficult and requires harsh conditions unless specific structural features are present. masterorganicchemistry.com For simple benzoic acids, decarboxylation can be achieved through mechanisms like copper-catalyzed protodecarboxylation. A proposed pathway for the decarboxylation of benzoic acids involves a radical mechanism initiated by ligand to metal charge transfer in copper carboxylates, which generates an aryl radical that is subsequently protonated. nih.gov

The substituents on this compound would influence its propensity for decarboxylation. Electron-donating groups can stabilize the intermediate aryl radical, potentially facilitating the reaction, whereas electron-withdrawing groups can have a destabilizing effect. nih.gov In this case, the electron-donating tert-butyl group would favor decarboxylation, while the electron-withdrawing fluoro and carboxyl groups would oppose it.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Reactivity

The substituents on the benzene (B151609) ring dictate the position and rate of further functionalization.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring control the position of the incoming electrophile. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate (arenium ion). uci.edu The stability of this intermediate determines the reaction's regioselectivity.

The directing effects of the substituents on this compound are:

-C(CH₃)₃ (tert-butyl): An alkyl group that is weakly activating and an ortho, para-director due to inductive effects and hyperconjugation. stackexchange.com

-F (fluoro): A halogen that is deactivating due to its strong inductive electron-withdrawing effect, but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack is at the ortho or para position. uci.eduresearchgate.net

-COOH (carboxylic acid): A strongly deactivating group and a meta-director due to both its inductive and resonance electron-withdrawing effects. uci.edu

Attack at C5: This position is meta to the -COOH group (favorable), ortho to the -C(CH₃)₃ group (favorable), and meta to the -F group (favorable for a deactivating group).

Attack at C3: This position is ortho to both the -COOH and -F groups (unfavorable due to steric hindrance and the deactivating nature of the directors) and meta to the -C(CH₃)₃ group.

Table 3: Summary of Substituent Effects in EAS for this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | 1 | Strongly Deactivating (Inductive & Resonance) | meta (to C3, C5) |

| -F | 2 | Deactivating (Inductive), Donating (Resonance) | ortho, para (to C3, C1) |

| -C(CH₃)₃ | 4 | Weakly Activating (Inductive) | ortho, para (to C3, C5) |

| Predicted Site | C5 | Combination of effects favors this position. | N/A |

Aromatic nucleophilic substitution (SₙAr) is a key reaction for aryl fluorides, especially when the fluorine atom is activated by an ortho or para electron-withdrawing group. In this compound, the fluorine atom is ortho to the carboxylic acid group. While -COOH is an electron-withdrawing group, its deprotonated form, carboxylate (-COO⁻), is electron-donating and would deactivate the ring towards SₙAr.

However, research has shown that unprotected ortho-fluorobenzoic acids can undergo efficient nucleophilic substitution of the fluoro group with strong nucleophiles like organolithium and Grignard reagents. researchgate.net The reaction is believed to proceed through a pre-coordination of the organometallic reagent with the carboxylate group, which then delivers the nucleophile to the ortho position in an addition-elimination mechanism. researchgate.net

This method allows for the displacement of the fluoro group by a variety of alkyl and aryl nucleophiles under relatively mild conditions and without the need for a transition-metal catalyst. researchgate.net For example, reacting this compound with an organolithium reagent (R-Li) or a Grignard reagent (R-MgBr) would likely yield the corresponding 2-substituted-4-(tert-butyl)benzoic acid. The reaction is generally high-yielding for primary, secondary, and tertiary alkyllithiums as well as various aryl Grignard reagents. researchgate.net

Organometallic Reactions on the Fluorinated Aromatic Core

The fluorinated aromatic core of this compound is a key site for various organometallic reactions, enabling the synthesis of more complex molecular architectures. The interplay between the fluorine atom, the carboxylic acid group, and the tert-butyl group dictates the regioselectivity and efficiency of these transformations.

One important class of reactions is directed ortho-metalation (DoM). The carboxylic acid group, after deprotonation to the carboxylate, can direct organolithium reagents to the C3 position, adjacent to the fluorine atom. However, the steric bulk of the tert-butyl group at the C4 position can influence the accessibility of this site.

Cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are also pivotal in modifying the aromatic core. These reactions typically require the presence of a halide (like bromine or iodine) on the ring, which can be introduced synthetically. For instance, a related compound, tert-butyl 4-bromo-2-fluoro-benzoate, serves as a precursor in such syntheses. ontosight.ai The fluorine atom itself can participate in certain cross-coupling reactions, although this is generally more challenging than with heavier halogens.

The general reactivity of organometallic compounds often involves their nucleophilic character, making them suitable for additions to electrophilic sites on the aromatic ring. msu.edu The electron-withdrawing nature of both the fluorine and carboxylic acid groups can activate the ring for certain nucleophilic aromatic substitution (SNAr) reactions, where an organometallic reagent displaces a suitable leaving group.

Below is a table summarizing potential organometallic reactions on the aromatic core of this compound derivatives.

| Reaction Type | Reagents | Potential Product | Key Influencing Factors |

| Directed ortho-Metalation | n-BuLi, s-BuLi | 3-Lithiated intermediate | Directing effect of the carboxylate group, steric hindrance from the tert-butyl group. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biphenyl derivatives | Requires a halide on the aromatic ring; electronic effects of F and COOH. |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted styrenes | Regioselectivity influenced by steric and electronic factors. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Aryl alkynes | Sensitive to steric hindrance near the reaction site. |

Role of the Tert-butyl Group in Steric and Electronic Modulation of Reactivity

The tert-butyl group at the C4 position of this compound plays a crucial role in modulating the molecule's reactivity through a combination of steric and electronic effects. rsc.org

Steric Hindrance: The most significant contribution of the tert-butyl group is its substantial steric bulk. This large, three-dimensional group can physically obstruct the approach of reagents to nearby positions on the aromatic ring. This steric hindrance can:

Influence Regioselectivity: In reactions such as electrophilic aromatic substitution, the bulky tert-butyl group can direct incoming electrophiles to less hindered positions.

Control Reaction Rates: By impeding access to the reactive center, the tert-butyl group can slow down certain reactions.

Enable Asymmetric Synthesis: The steric bulk of a tert-butyl group has been shown to be critical in creating specific non-covalent interactions that can lead to high selectivity in asymmetric reactions. nih.gov

Electronic Effects: The tert-butyl group is generally considered to be weakly electron-donating through an inductive effect (+I). This effect can slightly increase the electron density of the aromatic ring, which can influence the rates and orientation of electrophilic aromatic substitution reactions. However, this electronic effect is often overshadowed by its powerful steric influence. The stability of carbocations, such as the tert-butyl cation, is a testament to the stabilizing electronic effect of alkyl groups. ddugu.ac.in

The table below outlines the dual role of the tert-butyl group in influencing the reactivity of this compound.

| Effect | Description | Consequence on Reactivity |

| Steric | Large size creates a crowded environment around the C4 position. | Directs incoming groups to other positions; can slow down reactions; can provide conformational rigidity. |

| Electronic | Weakly electron-donating (+I effect). | Slightly activates the aromatic ring towards electrophilic attack; stabilizes adjacent positive charges. |

Recent research has even explored the tert-butyl group as a site for functionalization itself, for instance, through catalytic hydroxylation of its C-H bonds, though this often requires specific catalytic systems to overcome the high bond dissociation energy. chemrxiv.org

Investigations into Reaction Intermediates and Transition States

Understanding the transient species that form during a chemical reaction—the reaction intermediates and transition states—is fundamental to elucidating reaction mechanisms. beilstein-journals.org While these species are often too short-lived to be observed directly, their existence and structure can be inferred through a combination of experimental techniques and computational modeling. youtube.commasterorganicchemistry.com

Reaction Intermediates: In reactions involving this compound, several types of reactive intermediates can be postulated.

Carbocations: In the presence of superacids, it is well-established that a tert-butyl group can be cleaved to form a stable tert-butyl carbocation. ddugu.ac.inwiley.com While this is an extreme condition, carbocationic intermediates could potentially form at the tert-butyl group or on the aromatic ring under certain electrophilic reaction conditions.

Carbanions: Directed ortho-metalation reactions proceed through a carbanionic intermediate, where a carbon atom on the aromatic ring bears a negative charge and is stabilized by a metal cation.

Radicals: Reactions initiated by radical initiators could lead to the formation of radical intermediates on the side chain or the aromatic ring.

Transition States: Every chemical reaction proceeds through a high-energy transition state, which represents the energy maximum along the reaction coordinate. wikipedia.orgwikipedia.org For reactions of this compound, the structure of the transition state will depend on the specific reaction:

Esterification: The transition state for the acid-catalyzed esterification of the carboxylic acid group would involve a tetrahedral intermediate where the carbonyl carbon is attacked by the alcohol.

Nucleophilic Aromatic Substitution (SNAr): If a nucleophile attacks the aromatic ring, the transition state would involve the formation of a negatively charged Meisenheimer complex, a resonance-stabilized intermediate. The stability of this transition state would be influenced by the electron-withdrawing fluorine atom.

Electrophilic Aromatic Substitution: The transition state for this class of reactions involves the formation of a positively charged sigma complex (arenium ion), where the electrophile has added to the ring. The positions of the existing substituents, including the bulky tert-butyl group, will determine the stability of this transition state for different positions of attack.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling the geometry and energy of these fleeting transition states. researchgate.net

The following table summarizes plausible intermediates and transition state characteristics for common reactions of this compound.

| Reaction Type | Plausible Intermediate | Key Features of the Transition State |

| Esterification | Tetrahedral intermediate | Partial bond formation between the carbonyl oxygen and the alcohol's proton, and between the carbonyl carbon and the alcohol's oxygen. |

| Directed ortho-Metalation | Lithiated carbanion | A cyclic structure involving the lithium cation coordinated to the carboxylate oxygen and the carbanionic carbon. |

| SNAr | Meisenheimer complex | Negative charge delocalized over the aromatic ring, stabilized by the fluorine and carboxylate groups. |

| Electrophilic Aromatic Substitution | Sigma complex (Arenium ion) | Positive charge delocalized over the aromatic ring; steric strain due to the approaching electrophile, especially near the tert-butyl group. |

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Architectures

Precursor in Complex Organic Synthesis

The utility of this compound extends to the assembly of intricate molecular frameworks, serving as a foundational element for molecules with tailored functions and properties.

4-(Tert-butyl)-2-fluorobenzoic acid is an exemplary starting material for creating highly substituted aromatic compounds. The existing substituents on the benzene (B151609) ring direct the position of subsequent chemical modifications. For instance, electrophilic aromatic substitution would likely be directed to the positions ortho to the activating tert-butyl group. Conversely, the fluorine atom, positioned ortho to the carboxylic acid, can be replaced by various nucleophiles under specific conditions, a common strategy for introducing diverse functionalities. This reactivity is analogous to that of similar building blocks like 4-Fluoro-2-iodobenzoic acid, which is used in Sonogashira-type reactions to synthesize bioactive bicyclic heterocycles like phthalides and isocoumarins. ossila.com The carboxylic acid group itself can be transformed into a wide array of other functional groups, further expanding the synthetic possibilities.

| Functional Group | Potential Transformation | Resulting Structure Type |

|---|---|---|

| Carboxylic Acid | Amide Coupling, Esterification, Reduction to Alcohol, Curtius Rearrangement | Amides, Esters, Benzyl Alcohols, Anilines |

| Fluorine Atom | Nucleophilic Aromatic Substitution (SNAr) | Ethers, Amines, Thioethers |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Further substituted benzene derivatives |

The defined geometry and functional handles of this compound make it a candidate for constructing macrocycles and supramolecular assemblies. Macrocyclization strategies often rely on connecting bifunctional linear precursors via intramolecular reactions. nih.gov The carboxylic acid of this molecule provides a crucial connection point for forming large rings through ester or amide linkages. The bulky tert-butyl group can act as a "steric rudder," influencing the folding of the linear precursor and the final conformation of the macrocycle. This can be advantageous in creating host molecules with specific recognition properties for guest binding, a central concept in supramolecular chemistry. mdpi.com Furthermore, the hydrogen-bonding capability of the carboxylic acid allows for the formation of self-assembled structures, such as dimers, which is a known phenomenon for benzoic acid derivatives. nih.gov

For example, research into macrocyclic kinase inhibitors has shown that linking functionalized aromatic moieties can lead to potent and selective therapeutic agents. nih.gov Similarly, solid-phase synthesis techniques have been employed to create libraries of macrocycles containing unnatural amino acids for chemoproteomic studies. nih.gov The structural motifs of this compound are well-suited for integration into such complex designs.

In the field of medical imaging, Positron Emission Tomography (PET) requires radiotracers labeled with short-lived positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being one of the most important. iaea.org Fluorinated organic molecules are often ideal precursors for ¹⁸F-labeling. nih.gov this compound represents a potential synthon for developing novel PET ligands.

The synthesis of ¹⁸F-labeled radiotracers often involves a nucleophilic substitution reaction where a leaving group on an aromatic ring is displaced by [¹⁸F]fluoride. While the existing fluorine atom in this compound is generally stable, a precursor molecule could be designed where a different leaving group (e.g., a nitro or trimethylammonium group) is placed at the 2- or 4-position, which is then displaced by [¹⁸F]fluoride in the final radiolabeling step. nih.gov The carboxylic acid moiety serves as a vital handle for conjugation to biologically active molecules or for modulating the pharmacokinetic properties of the tracer. iaea.org Automated synthesis modules are commonly used to perform these radiosyntheses reliably and to protect chemists from radiation exposure. youtube.com

| Precursor Feature | Role in Radiosynthesis | Example Application |

|---|---|---|

| Aromatic Fluorine Position | Can be targeted for isotopic exchange or serve as a stable structural element. | Development of tracers for neuroreceptors or enzymes. nih.gov |

| Alternative Leaving Group (e.g., -NO2) | Site for nucleophilic attack by [¹⁸F]fluoride to introduce the radioisotope. | Synthesis of ¹⁸F-labeled probes for imaging A2A receptors. nih.gov |

| Carboxylic Acid Group | Conjugation to targeting vectors (peptides, antibodies) or modification to improve solubility and biodistribution. | Creating targeted PET tracers for tumor imaging. |

Applications in Materials Science Research

The unique combination of a rigid aromatic core with a bulky, non-polar tert-butyl group and polar fluorine and carboxyl groups makes this compound an attractive component for advanced materials.

Substituted benzoic acids are valuable monomers for creating specialty polymers. The carboxylic acid functionality of this compound allows it to be incorporated into polymers such as polyesters (via reaction with diols) and polyamides (via reaction with diamines) through step-growth polymerization. researchgate.net

The inclusion of this specific monomer would be expected to impart distinct properties to the resulting polymer:

Thermal Stability: The aromatic ring and the C-F bond are inherently strong, potentially increasing the polymer's degradation temperature.

Solubility: The bulky, non-polar tert-butyl group can disrupt polymer chain packing, potentially increasing solubility in organic solvents.

Hydrophobicity and Chemical Resistance: The fluorine and tert-butyl groups would increase the hydrophobicity of the polymer surface.

Dielectric Properties: The presence of fluorine can lower the dielectric constant of the material, which is desirable for applications in microelectronics.

Research has also explored the inclusion of benzoic acid derivatives within the crystalline cavities of host polymers like syndiotactic polystyrene, creating co-crystalline phases with segregated guest molecules. mdpi.com This approach could be used to create advanced composites where the specific properties of this compound are imparted to a host material.

Benzoic acid derivatives are a well-established class of molecules for the design of liquid crystals. nih.gov These materials exhibit phases of matter intermediate between conventional liquids and solid crystals, and are the basis for modern display technologies. ceon.rs Typically, rod-like molecules (calamitic liquid crystals) that possess a rigid core and flexible terminal groups can form liquid crystalline phases (mesophases). nih.gov

This compound fits this structural paradigm. Through hydrogen bonding, two molecules can form a dimer, creating an elongated, more rigid structure. rsc.org In this dimer, the two benzene rings form a rigid core, and the tert-butyl groups act as terminal substituents. The ability of such substituted benzoic acids to form nematic and smectic mesophases is highly dependent on the nature and position of the substituents. nih.govnih.gov The bulky tert-butyl group and the lateral fluorine atom would influence the intermolecular interactions and packing of the dimers, which in turn dictates the type of mesophase formed and the temperature range over which it is stable. nih.gov Blending different benzoic acid derivatives is a common strategy to expand the temperature range of the liquid crystalline state. nih.gov

Scaffold and Core Structure in Medicinal Chemistry Design

The this compound scaffold is of significant interest in medicinal chemistry. The presence of fluorine is a key feature, as its incorporation into drug candidates can profoundly influence metabolic stability, binding affinity, and bioavailability.

Fluorinated benzoic acid scaffolds are employed in drug design to leverage the unique properties of the fluorine atom. Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, leading to altered electronic properties without significant steric perturbation. This can enhance binding interactions with target proteins. For instance, fluorination can modulate the acidity of the carboxylic acid group and influence the conformation of the molecule, which are critical factors in molecular recognition by biological targets. acs.org The strategic placement of fluorine, such as at the ortho-position to the carboxylic acid, can enforce a specific torsional angle, which can be crucial for locking the molecule into a bioactive conformation. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of a drug candidate. nih.gov

Scaffold hopping is a prominent strategy in medicinal chemistry to identify novel core structures that retain the biological activity of a known parent molecule but possess improved properties such as enhanced potency, better pharmacokinetics, or a different intellectual property position. nih.govkyoto-u.ac.jp This technique often involves replacing a central scaffold while preserving key pharmacophoric elements that are essential for interaction with the biological target.

While specific examples of scaffold hopping that explicitly utilize this compound are not detailed in the available literature, strategies involving structurally related analogues highlight the potential of this approach. For example, a scaffold-hopping exercise was performed where the hinge-binding 7-azaindole (B17877) core of a kinase inhibitor was replaced with other moieties, while an ortho-cyclopentyl benzoic acid moiety was retained. nih.gov This latter component shares structural similarities with this compound (an ortho-alkyl substituted benzoic acid). The rationale was that this preserved moiety would maintain crucial interactions with the target kinase, biasing the new scaffolds toward the desired activity. nih.gov In this study, 4-bromo-2-fluorobenzoic acid was used as a starting material to synthesize the key ortho-cyclopentyl-substituted benzoic acid intermediate. acs.orgnih.gov This illustrates how a substituted fluorobenzoic acid framework can be a critical, conserved element in a scaffold hopping campaign.

The generation of chemical libraries around a common core is a fundamental approach in modern drug discovery to systematically explore the structure-activity relationship (SAR) of a compound series. The this compound core is, in principle, a suitable starting point for such libraries.

Although specific library development based on this exact core is not widely documented, the utility of similar fluorinated benzoic acids is well-established. For instance, a library of 3-cyano-5-fluoro-N-arylbenzamide analogues was rapidly generated to explore SAR for mGlu5 negative allosteric modulators. nih.gov The researchers took advantage of the commercial availability of 3-cyano-5-fluorobenzoic acid, which could be coupled in a single step with various amines to produce a diverse set of amides for screening. nih.gov This approach highlights a key advantage of using such building blocks: the straightforward chemistry allows for the efficient creation of a multitude of analogues, which is essential for mapping the chemical space around a hit compound to optimize its properties.

Intermediate in Agrochemical Research and Development

Substituted benzoic acids are important structural motifs in a variety of agrochemicals. The specific substitution pattern can influence the mode of action, selectivity, and environmental persistence of the active ingredient.

While direct evidence linking this compound as a precursor to specific, commercialized agrochemical active ingredients is scarce in public-domain literature, the general class of fluorinated benzoic acids is relevant to agrochemical research. Fluorinated compounds are of interest in this field for reasons similar to their use in pharmaceuticals, including enhanced efficacy and metabolic stability. Studies have investigated fluorinated benzoic acid derivatives as tracers in soil, indicating their relevance and mobility characteristics in environmental settings pertinent to agriculture. researchgate.net Furthermore, fluorinated benzoic acid has been used as a co-catalyst in a process to produce hindered amines, which are a class of chemicals used as building blocks for agrochemicals. scitechdaily.com This suggests an indirect role in facilitating the synthesis of agriculturally relevant compounds. The structural components of this compound make it a plausible, albeit not widely documented, intermediate for complex agrochemicals.

Synthetic Strategies for Fluorinated Agrochemical Intermediates

A prominent example of a synthetic strategy where this compound or its close analogs can be employed is in the synthesis of fluorinated quinoline (B57606) derivatives. Quinolines are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties. nih.gov Research into novel fluorinated quinoline analogs has demonstrated significant antifungal activity, highlighting the importance of the fluorinated benzoic acid moiety in the final structure.

One established synthetic approach involves the esterification of a hydroxyquinoline core with a substituted benzoic acid. nih.gov Following this paradigm, this compound can be activated and reacted with a suitable hydroxyl-containing heterocyclic core to generate the target agrochemical. The tert-butyl group can contribute to favorable interactions within the target enzyme's binding pocket and enhance the lipophilicity of the molecule, which is often correlated with improved membrane permeability and, consequently, biological activity.

The synthesis of such derivatives typically proceeds through the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with the hydroxyl group of the heterocyclic intermediate. The reaction conditions can be tailored to optimize the yield and purity of the final product.

To illustrate the potential of this synthetic approach, the table below presents research findings on the antifungal activity of a series of fluorinated quinoline analogs, synthesized using a similar methodology with various substituted benzoic acids. These data provide a strong rationale for the exploration of this compound as a building block for new, potent agrochemicals.

| Compound ID | Substituent on Benzoic Acid | Target Pathogen | Inhibition Rate (%) at 50 µg/mL |

| 2b | 4-tert-butyl | Sclerotinia sclerotiorum | >80 |

| 2e | 4-fluoro | Sclerotinia sclerotiorum | >80 |

| 2f | 4-chloro | Sclerotinia sclerotiorum | >80 |

| 2g | 4-methoxy | Rhizoctonia solani | 80.8 |

| 2k | 3,4-dichloro | Sclerotinia sclerotiorum | >80 |

| 2n | 3-trifluoromethyl | Sclerotinia sclerotiorum | >80 |

| Data derived from a study on novel fluorinated quinoline analogs and their antifungal activity. nih.gov |

The data clearly indicate that the nature of the substituent on the benzoic acid ring significantly influences the antifungal activity of the resulting quinoline ester. The high efficacy of the 4-tert-butyl analog (Compound 2b) against Sclerotinia sclerotiorum underscores the potential of incorporating the this compound moiety into similar agrochemical scaffolds. nih.gov The presence of the ortho-fluoro substituent in the target compound of this article would be expected to further modulate the electronic and steric properties, potentially leading to enhanced or novel biological activities.

Beyond quinolines, this compound can serve as a precursor for a variety of other heterocyclic systems relevant to agrochemical research. The carboxylic acid functionality allows for a wide range of chemical transformations, including amidation, esterification, and reduction, providing access to a diverse array of more complex intermediates. These intermediates can then be utilized in cyclization reactions to construct various heterocyclic cores, which are prevalent in modern pesticides.

Advanced Characterization and Structural Elucidation of 4 Tert Butyl 2 Fluorobenzoic Acid and Its Derivatives

High-Resolution Spectroscopic Analysis for Mechanistic and Structural Elucidation

High-resolution spectroscopic techniques are indispensable for elucidating the intricate structural details and understanding the mechanistic pathways involving 4-(tert-butyl)-2-fluorobenzoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound and its derivatives in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons, more advanced techniques offer deeper insights.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-(tert-butyl)benzoic acid, the protons of the tert-butyl group typically appear as a sharp singlet around 1.35 ppm. rsc.org The aromatic protons show characteristic splitting patterns in the downfield region, generally between 7.4 and 8.1 ppm. rsc.orgrsc.org For instance, in 4-(tert-butyl)benzoic acid, the aromatic protons appear as two doublets at approximately 8.04 ppm and 7.49 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 4-(tert-butyl)benzoic acid shows a signal for the quaternary carbon of the tert-butyl group around 35.2 ppm and for the methyl carbons around 31.1 ppm. rsc.org The aromatic carbons and the carboxylic acid carbon resonate further downfield. rsc.org For example, the carboxylic carbon appears at approximately 172.3 ppm. rsc.org

Fluorine-19 (¹⁹F) NMR Spectroscopy: For fluorinated derivatives like this compound, ¹⁹F NMR is a powerful tool. The chemical shift of the fluorine atom provides information about its electronic environment. The natural abundance of ¹⁹F is 100%, making it a highly sensitive nucleus for NMR studies. nih.gov In a related compound, 3-bromo-4-fluorobenzoic acid, the fluorine signal appears at -98.11 ppm in the ¹⁹F NMR spectrum. rsc.org The chemical shifts in ¹⁹F NMR are often reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

Interactive Data Table: Representative NMR Data for Benzoic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| 4-(tert-butyl)benzoic acid | ¹H | 1.35 (s, 9H), 7.49 (d, 2H), 8.04 (d, 2H) | CDCl₃ |

| 4-(tert-butyl)benzoic acid | ¹³C | 31.1, 35.2, 125.5, 126.6, 130.1, 157.6, 172.3 | CDCl₃ |

| 4-Fluorobenzoic acid | ¹H | 7.15 (t, 2H), 8.14 (m, 2H) | CDCl₃ |

| 4-Fluorobenzoic acid | ¹³C | 116.5, 128.4, 133.4, 138.5, 165.9, 168.4, 168.7 | CDCl₃ |

| 3-Bromo-4-fluorobenzoic acid | ¹⁹F | -98.11 | CDCl₃ |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. eurjchem.com The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

In the mass spectrum of benzoic acid derivatives, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu For 4-(tert-butyl)benzoic acid, a significant fragmentation pathway involves the loss of a methyl group from the tert-butyl group, leading to a stable tertiary carbocation. The molecular ion peak (M+) for 4-(tert-butyl)benzoic acid is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 178.23 g/mol . nist.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of compounds, often showing the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. rsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govresearchgate.net These techniques are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(tert-butyl)benzoic acid shows characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. nist.gov The C=O stretching vibration of the carboxyl group typically appears as a strong band around 1700-1725 cm⁻¹. nist.gov The C-H stretching vibrations of the aromatic ring and the tert-butyl group are observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For 4-fluorobenzoic acid, the Raman spectrum has been recorded and analyzed to understand its vibrational modes. nih.gov

Interactive Data Table: Key Vibrational Frequencies for Benzoic Acid Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| 4-(tert-butyl)benzoic acid | IR | ~2500-3300 | O-H stretch (carboxylic acid dimer) |

| 4-(tert-butyl)benzoic acid | IR | ~1700-1725 | C=O stretch (carboxylic acid) |

| 4-Fluorobenzoic acid | IR | - | - |

| 2-amino-5-fluorobenzoic acid | IR, Raman | - | Vibrational modes analyzed |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. bruker.com This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecular conformation. For example, a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid was characterized by single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group P2₁/c. eurjchem.comscite.ai The analysis provided detailed information about the crystal packing and intermolecular interactions. eurjchem.comscite.ai

Co-crystallization Studies and Crystal Engineering Principles

The field of crystal engineering provides a framework for the rational design of multi-component crystalline solids, or co-crystals, by utilizing intermolecular interactions to control the assembly of molecules in the solid state. For this compound, co-crystallization represents a strategic approach to modify its physicochemical properties by introducing a second, different molecule (a co-former) into the crystal lattice. While specific co-crystallization studies on this compound are not extensively documented in publicly available literature, the principles of crystal engineering, as applied to related benzoic acid derivatives, offer significant predictive insights.

The primary intermolecular interaction governing the assembly of benzoic acids is the hydrogen bond formed by the carboxylic acid group. This group can form a robust, centrosymmetric dimer synthon (a repeating structural unit) with another benzoic acid molecule. In the context of co-crystallization, the goal is often to disrupt this homosynthon in favor of a heterosynthon between the acid and a complementary co-former.

Studies on analogous compounds, such as other fluorobenzoic acids, provide a strong basis for predicting the behavior of this compound. For instance, research on 4-fluorobenzoic acid has demonstrated its ability to form co-crystals and salts with various heteroaromatic nitrogenous bases, such as acridine (B1665455) and lamotrigine. researchgate.neteurjchem.com In these cases, the highly predictable carboxylic acid-pyridine hydrogen bond serves as a powerful tool for assembling the different molecular components into a single crystalline phase. rsc.org The formation of these structures is stabilized by a network of intermolecular interactions, including N–H···O and O–H···O hydrogen bonds, which create well-defined supramolecular structures. eurjchem.com

The choice of co-former is critical and is often guided by the principle of complementarity in hydrogen bonding. For this compound, suitable co-formers would likely contain functional groups capable of forming strong hydrogen bonds with the carboxylic acid moiety, such as pyridine (B92270) or amide groups. The bulky tert-butyl group at the 4-position and the fluorine atom at the 2-position introduce specific steric and electronic factors that would influence the packing of molecules in the crystal lattice. The fluorine atom, in particular, can participate in weaker C–H···F and F···F interactions, further guiding the crystal packing arrangement.

The process of forming co-crystals can be achieved through various methods, including solution crystallization, liquid-assisted grinding, and thermal methods like the Kofler hot stage contact method. sielc.com The resulting co-crystals often exhibit altered physical properties, such as melting point, solubility, and stability, compared to the pure components. For example, a co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide (B372718) was found to have a higher melting point than either of its individual components, indicating enhanced thermal stability. sielc.com Similar principles would apply to co-crystals of this compound, opening avenues for tailoring its material properties for specific applications.

A summary of crystallographic data from a relevant co-crystal study involving a related fluorobenzoic acid is presented below to illustrate the type of structural information obtained from such analyses.

| Parameter | Value for 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal eurjchem.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.7869(14) |

| b (Å) | 4.0326(5) |

| c (Å) | 27.625(3) |

| β (°) | 92.731(10) |

| Volume (ų) | 1311.6(3) |

| Z | 4 |

Chromatographic and Separation Science Methodologies for Purity and Isomer Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for separating it from its isomers and potential impurities. The development of a robust analytical method is crucial for quality control during synthesis and for ensuring the compound meets required specifications.

A typical approach for the analysis of this compound would involve reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. A method developed for the closely related compound, 4-tert-butylbenzoic acid, utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. ekb.eg Such a method is generally scalable and can be adapted for preparative separation to isolate impurities. ekb.eg

For fluorinated benzoic acids, several HPLC methods have been established. For instance, a gradient RP-HPLC method was developed to determine the purity of 2,4,6-trifluorobenzoic acid in the presence of its impurities. waters.com This method employs a Zorbax SB-Aq column with a gradient mixture of a buffered aqueous solution and an organic solvent mixture. waters.com The principles of this method, including the column choice and mobile phase composition, are highly relevant for developing a purity assay for this compound.

The separation of positional isomers, which have very similar physical properties, presents a significant analytical challenge. The position of the tert-butyl and fluoro substituents on the benzoic acid ring can lead to several isomers (e.g., 3-(tert-butyl)-2-fluorobenzoic acid, 2-(tert-butyl)-4-fluorobenzoic acid, etc.). Specialized chromatographic techniques are required to resolve these closely related compounds. Ultra-Performance Convergence Chromatography (UPC²) has been shown to be effective for the rapid and efficient separation of positional isomers of disubstituted benzoic acids, such as dimethoxybenzoic and dimethylbenzoic acids, without the need for derivatization. nih.gov This technique uses supercritical CO₂ as the primary mobile phase, often with a co-solvent like methanol (B129727) containing a modifier. nih.gov

Furthermore, ion chromatography (IC) coupled with mass spectrometry (MS) offers another powerful tool for the separation and determination of various fluorobenzoic acids. mostwiedzy.pl Methods have been developed for the simultaneous analysis of up to 23 different fluorobenzoic acids, demonstrating the capability to resolve complex mixtures of isomers. mostwiedzy.pl These methods often involve a solid-phase extraction (SPE) step for sample preconcentration, followed by analysis using an ion-exchange column. mostwiedzy.pl

Below are interactive tables summarizing typical chromatographic conditions used for the analysis of related benzoic acid derivatives, which can serve as a starting point for method development for this compound.

| Parameter | Method for 4-tert-Butylbenzoic Acid ekb.eg | Method for 2,4,6-Trifluorobenzoic Acid waters.com |

|---|---|---|

| Column | Newcrom R1 | Zorbax SB-Aq (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | A: 0.1% triethylamine (B128534) solution; B: MeCN/Methanol/Water (700:200:100 v/v/v) |

| Mode | Isocratic or Gradient | Gradient |

| Detection | UV | UV at 205 nm |

| Application | Purity analysis, preparative separation | Purity and impurity determination |

| Parameter | UPC² Method for Dimethoxybenzoic Acid Isomers |

|---|---|

| Technique | Ultra-Performance Convergence Chromatography (UPC²) |

| Column | ACQUITY UPC² Torus DIOL or 2-PIC |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B | Methanol with 0.2% formic acid |

| Detection | PDA, MS (ESI-) |

| Application | Direct separation of positional isomers without derivatization |

Computational and Theoretical Chemistry Studies of 4 Tert Butyl 2 Fluorobenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules from first principles. For 4-(tert-butyl)-2-fluorobenzoic acid, these calculations can elucidate its electronic structure, predict its reactivity, and help in the interpretation of spectroscopic data.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are commonly employed to determine the electronic structure of substituted benzoic acids. mdpi.comresearchgate.net The distribution of electrons within this compound is significantly influenced by its substituents. The fluorine atom at the ortho position acts as an electron-withdrawing group due to its high electronegativity, while the tert-butyl group at the para position is a bulky, electron-donating group.

Molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the carboxylic acid group, while the LUMO would also be distributed over the aromatic system.

The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the carboxylic acid group would represent the most negative potential (red), making them susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would be a region of positive potential (blue).

Table 1: Exemplary Calculated Electronic Properties of this compound

| Property | Exemplary Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are representative and intended for illustrative purposes, as specific computational studies on this molecule are not widely published.

Reactivity Prediction and Reaction Pathway Modeling

Theoretical calculations can predict the reactivity of this compound. DFT-based reactivity descriptors, such as Fukui functions, can identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. mdpi.com For instance, the carboxylic acid group is the primary site for reactions like esterification. The substitution pattern on the benzene ring will also modulate its susceptibility to electrophilic aromatic substitution.

Furthermore, computational methods can model reaction pathways, for example, in its synthesis or degradation. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism and kinetics.

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, vibrational frequencies from calculated Infrared (IR) and Raman spectra can be correlated with experimental spectra to assign specific vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural elucidation of the molecule and its conformers. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into intermolecular interactions and conformational changes over time.

Solvent-Solute Interaction Studies

MD simulations are particularly useful for studying the interactions between a solute molecule and its solvent environment. rsc.orgresearchgate.net For this compound, the nature of the solvent would significantly affect its behavior. In polar protic solvents like water or ethanol, the carboxylic acid group would form strong hydrogen bonds with solvent molecules. In contrast, the bulky and nonpolar tert-butyl group would primarily engage in weaker van der Waals interactions.

By analyzing the radial distribution functions from MD simulations, the specific arrangement of solvent molecules around different parts of the solute can be quantified. This information is crucial for understanding solubility and the initial stages of crystallization. ucl.ac.uk

Conformational Analysis and Energy Landscapes

The presence of the bulky tert-butyl group and the carboxylic acid group introduces conformational flexibility in this compound. mdpi.com The rotation around the single bond connecting the carboxylic acid group to the benzene ring and the rotation of the tert-butyl group are key conformational variables.

Computational methods can be used to perform a systematic conformational search to identify the most stable conformers (lowest energy structures). researchgate.net The steric hindrance caused by the tert-butyl group is a significant factor in determining the preferred orientation of the carboxylic acid group. rsc.org An energy landscape can be mapped out, showing the relative energies of different conformers and the energy barriers for interconversion between them.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Global Minimum (Planar COOH) | 0.0 |

| Rotamer 1 (Perpendicular COOH) | 3.5 |

| Rotamer 2 (Slightly Twisted COOH) | 1.2 |

Note: This table presents a hypothetical energy landscape for illustrative purposes, highlighting the expected energetic differences between possible conformations.

Hydrogen Bonding Networks and Halogen Bonding Interactions

Non-covalent interactions are fundamental in determining the supramolecular chemistry and biological activity of a molecule. For this compound, both hydrogen bonds and halogen bonds are of significant interest.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, benzoic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. Furthermore, the presence of a fluorine atom at the ortho position introduces the possibility of intramolecular hydrogen bonding between the carboxylic proton and the fluorine atom (O-H···F).

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical Interaction Energy (kcal/mol) | Notes |

|---|---|---|---|

| Intermolecular O-H···O (Dimer) | 2.6 - 2.8 | -10 to -15 | Dominant interaction in the solid state for many benzoic acids. |

| Intramolecular O-H···F | 2.2 - 2.5 | -1 to -3 | Stabilizes the cis conformation of the carboxylic acid group. nih.gov |

Halogen Bonding: The fluorine atom in this compound can also participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While fluorine is the least polarizable halogen and thus the weakest halogen bond donor, ortho-fluorinated aromatic rings can still engage in these interactions, particularly with strong Lewis bases. Computational analysis using methods like Natural Bond Orbital (NBO) analysis can elucidate the nature and strength of such interactions. nih.gov These interactions, although weaker than hydrogen bonds, can play a crucial role in directing crystal packing and in molecular recognition at a biological target.

Computational Approaches to Scaffold Design and Diversity

The molecular framework of this compound, a substituted benzene ring, makes it an attractive scaffold for the design of new molecules in medicinal chemistry. Computational methods are instrumental in exploring the chemical space around this core structure.

Algorithmic approaches can be used to systematically generate and classify molecular scaffolds. Starting with a core structure like this compound, these algorithms can enumerate a vast number of derivatives by adding or modifying functional groups at specific positions. The resulting virtual library of compounds can then be classified based on various structural and physicochemical properties. This allows for a systematic exploration of the chemical space and the identification of novel scaffolds with potential for biological activity.

| Step | Description | Example with this compound |

|---|---|---|

| 1. Core Scaffold Definition | Identify the central, invariant part of the molecule. | The 4-tert-butyl-2-fluorophenyl moiety. |

| 2. Decoration Point Identification | Define positions where substituents can be varied. | The carboxylic acid group and other positions on the aromatic ring. |

| 3. Fragment Library Selection | Choose a set of chemical fragments to add at the decoration points. | Libraries of amines, alcohols, and various heterocyclic rings. |

| 4. Combinatorial Enumeration | Generate all possible combinations of the core and fragments. | Creation of a virtual library of amides, esters, and other derivatives. |

| 5. Scaffold Classification | Group the generated molecules based on structural similarity or other properties. | Clustering based on pharmacophore features or predicted solubility. |

QSRR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their reactivity or physical properties. For a set of derivatives of this compound, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention time. Similarly, a QSRR model could predict the acidity (pKa) of the carboxylic acid group as different substituents are introduced on the aromatic ring.

These models are typically built using a set of molecular descriptors calculated from the 2D or 3D structure of the molecules. researchgate.netnih.govchitkara.edu.in These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Once a statistically robust model is developed, it can be used to predict the properties of new, unsynthesized derivatives, thus prioritizing the most promising candidates for synthesis.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. A computational library can be designed around the this compound scaffold. This involves creating a virtual collection of derivatives, as described in section 6.3.1.

This library can then be screened against a biological target using methods like molecular docking. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. This allows for the rapid evaluation of thousands or even millions of compounds, significantly accelerating the early stages of drug discovery. The results of a virtual screen can identify a smaller subset of high-priority candidates for experimental testing.

Derivatization Strategies and Structure Reactivity Relationships Within the 4 Tert Butyl 2 Fluorobenzoic Acid Series

Systematic Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a variety of functional analogs, most notably esters and amides. These transformations are fundamental in tuning the molecule's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets.

Esterification: The conversion of 4-(tert-butyl)-2-fluorobenzoic acid to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents can be employed. A particularly relevant derivatization is the formation of tert-butyl esters, which can be synthesized by reacting the carboxylic acid with tert-butanol (B103910) or isobutylene (B52900) under acidic conditions. ontosight.airesearchgate.net These tert-butyl esters often serve as protected intermediates in more complex synthetic sequences, as the tert-butyl group can be selectively removed under acidic conditions. organic-chemistry.orgresearchgate.net

Amidation: The synthesis of amides from this compound is another crucial modification. This is typically accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with a primary or secondary amine. libretexts.org Alternatively, peptide coupling reagents can directly facilitate the formation of the amide bond between the carboxylic acid and an amine, a method that is widely used in medicinal chemistry to avoid harsh reaction conditions. nih.govsioc-journal.cn The resulting amides can exhibit a wide range of biological activities, depending on the nature of the amine component.

| Derivative Type | General Structure | Synthetic Method | Key Features |

|---|---|---|---|

| Ester | R-COOR' | Fischer Esterification, Reaction with Alkyl Halides | Modulates lipophilicity and can act as a prodrug. |

| Amide | R-CONR'R'' | Acid Chloride route, Peptide Coupling | Introduces hydrogen bonding capabilities and structural diversity. |

| tert-Butyl Ester | R-COO-tBu | Reaction with isobutylene or tert-butyl acetate (B1210297) nih.gov | Commonly used as a protecting group, removable under acidic conditions. organic-chemistry.org |

Diversification of the Aromatic Ring through Substitution Patterns